molecular formula C23H22N4S2 B11502787 7-(azepan-1-yl)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(azepan-1-yl)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11502787
M. Wt: 418.6 g/mol
InChI Key: XNHXZYDFKKKWQE-UHFFFAOYSA-N
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Description

7-(AZEPAN-1-YL)-3,5-DIPHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that features a thiazolopyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the azepane and diphenyl groups contributes to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

The synthesis of 7-(AZEPAN-1-YL)-3,5-DIPHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamides with α-haloketones under basic conditions . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and bases such as potassium carbonate or sodium hydride. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

7-(AZEPAN-1-YL)-3,5-DIPHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions activated by electron-withdrawing groups. Common reagents include alkyl halides and acyl chlorides.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic systems.

Scientific Research Applications

7-(AZEPAN-1-YL)-3,5-DIPHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 7-(AZEPAN-1-YL)-3,5-DIPHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with various molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound can prevent the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 7-(AZEPAN-1-YL)-3,5-DIPHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE include other thiazolopyrimidine derivatives such as:

The uniqueness of 7-(AZEPAN-1-YL)-3,5-DIPHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE lies in its specific substitution pattern and the presence of the azepane ring, which may confer distinct biological activities and pharmacokinetic properties.

Properties

Molecular Formula

C23H22N4S2

Molecular Weight

418.6 g/mol

IUPAC Name

7-(azepan-1-yl)-3,5-diphenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C23H22N4S2/c28-23-27(18-13-7-4-8-14-18)22-19(29-23)21(26-15-9-1-2-10-16-26)24-20(25-22)17-11-5-3-6-12-17/h3-8,11-14H,1-2,9-10,15-16H2

InChI Key

XNHXZYDFKKKWQE-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC3=C2SC(=S)N3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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